N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Description
N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a sulfonamide derivative featuring a 3,4-dihydropyrazole core substituted with an ethylsulfonyl group and a 4-fluorophenyl moiety. Its structure combines sulfonamide pharmacophores with a fluorinated aromatic system, which is common in bioactive compounds targeting enzymes or receptors (e.g., cyclooxygenases or kinase inhibitors). The ethylsulfonyl group enhances solubility and metabolic stability compared to simpler sulfonamides, while the 4-fluorophenyl substituent may influence binding interactions through hydrophobic and electronic effects .
Properties
IUPAC Name |
N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)22-18(14-4-8-15(19)9-5-14)12-17(20-22)13-6-10-16(11-7-13)21-27(2,23)24/h4-11,18,21H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMCEWLHWSVUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Dihydropyrazole Core: This step often involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents like ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the dihydropyrazole intermediate.
Addition of the Methanesulfonamide Group: The final step typically involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the dihydropyrazole ring, potentially leading to the formation of amines or fully reduced pyrazolines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or pyrazolines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions or signaling pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide exerts its effects depends on its specific application:
Pharmacological Action: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by binding to its active site or alter receptor signaling pathways.
Biochemical Probing: It can act as a ligand that binds to proteins, allowing researchers to study protein-ligand interactions and elucidate biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of sulfonamide derivatives with aromatic and heterocyclic substitutions. Two structurally related analogs from Biopharmacule Speciality Chemicals’ catalog provide a basis for comparison:
Compound A : N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (CAS 77590257933-82-7)
- Core Structure : Lacks the dihydropyrazole ring.
- Substituents : Chloroacetyl group at the phenyl para position.
- Absence of the dihydropyrazole ring reduces conformational rigidity compared to the target compound.
Compound B : N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (CAS 77147118-37-4)
- Core Structure: Quinoline scaffold instead of dihydropyrazole.
- Substituents: Chloro-fluorophenylamino, cyano, ethoxy, and dimethylamino groups.
- Key Differences: The quinoline core may enhance planar stacking interactions with aromatic residues in protein binding pockets.
Hypothetical Comparative Data Table
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | 3,4-Dihydropyrazole | Phenyl | Quinoline |
| Key Substituents | Ethylsulfonyl, 4-fluorophenyl | Chloroacetyl | Chloro-fluorophenylamino, CN |
| Solubility (Predicted) | Moderate (polar sulfonamide) | Low (chloroacetyl hydrophobicity) | High (ethoxy, dimethylamino) |
| Metabolic Stability | High (ethylsulfonyl) | Moderate | Low (ethoxy group oxidation) |
Research Findings and Implications
- Electronic Effects: The 4-fluorophenyl group’s electron-withdrawing nature may stabilize charge-transfer interactions in enzyme active sites, contrasting with Compound B’s chloro-fluorophenylamino group, which adds steric bulk .
- Synthetic Utility : Ethylsulfonyl groups, as in the target compound, are less prone to hydrolysis than chloroacetyl groups (Compound A), improving shelf life and in vivo stability.
Methodological Considerations
Crystallographic analysis using programs like SHELXL or SHELXD (SHELX system) could resolve the target compound’s 3D structure, enabling precise comparisons of bond lengths, angles, and intermolecular interactions with analogs .
Biological Activity
N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a sulfonamide group, a dihydropyrazole moiety, and an ethylsulfonyl substituent. The presence of a fluorophenyl ring enhances its biological properties.
Antitumor Activity
Recent studies have indicated that derivatives of dihydropyrazole compounds exhibit significant antitumor activities. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
- Mechanism of Action :
Anti-inflammatory Properties
The compound has demonstrated promising anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, potentially through the modulation of NF-kB signaling pathways.
- Case Study :
Antimicrobial Activity
Research indicates that similar pyrazole derivatives possess antimicrobial properties. The structure of this compound suggests potential efficacy against bacterial strains.
- Study Findings :
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Fluorophenyl Group | Enhances binding affinity to target proteins |
| Ethylsulfonyl Group | Increases solubility and bioavailability |
| Dihydropyrazole Core | Essential for antitumor and anti-inflammatory activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
